1-(3-Methoxyphenyl)-5-phenyl-1H-1,2,4-triazole-3-carboxylic acid
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Overview
Description
1-(3-Methoxyphenyl)-5-phenyl-1H-1,2,4-triazole-3-carboxylic acid is a heterocyclic compound that belongs to the triazole family Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methoxyphenyl)-5-phenyl-1H-1,2,4-triazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 3-methoxybenzohydrazide with phenyl isothiocyanate, followed by cyclization with hydrazine hydrate. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and automated systems can improve efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1-(3-Methoxyphenyl)-5-phenyl-1H-1,2,4-triazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
1-(3-Methoxyphenyl)-5-phenyl-1H-1,2,4-triazole-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-Methoxyphenyl)-5-phenyl-1H-1,2,4-triazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Methoxyphenyl)-5-phenyl-1H-1,2,4-triazole-3-carboxylic acid
- 1-(3-Hydroxyphenyl)-5-phenyl-1H-1,2,4-triazole-3-carboxylic acid
- 1-(3-Methoxyphenyl)-5-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxylic acid
Uniqueness
1-(3-Methoxyphenyl)-5-phenyl-1H-1,2,4-triazole-3-carboxylic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methoxy group at the 3-position of the phenyl ring can enhance its solubility and interaction with biological targets compared to similar compounds .
Biological Activity
1-(3-Methoxyphenyl)-5-phenyl-1H-1,2,4-triazole-3-carboxylic acid (CAS No. 132088-20-1) is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. This article explores the biological properties of this compound, including its anti-inflammatory, antimicrobial, and anticancer effects, supported by relevant data and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C16H13N3O3 with a molecular weight of 295.29 g/mol. The compound features a triazole ring that is known for its pharmacological versatility.
Property | Value |
---|---|
CAS Number | 132088-20-1 |
Molecular Formula | C16H13N3O3 |
Molecular Weight | 295.29 g/mol |
Anti-inflammatory Activity
Research indicates that compounds containing the triazole moiety exhibit significant anti-inflammatory effects. For instance, a study demonstrated that derivatives similar to the target compound inhibited the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages activated with lipopolysaccharide (LPS) . The anti-inflammatory activity was assessed using various assays, showing promising results in reducing inflammation markers.
Table 1: Inhibition of Pro-inflammatory Cytokines
Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
---|---|---|
1-(3-Methoxyphenyl)-5-phenyl | 75 | 70 |
Indomethacin | 100 | 95 |
Antimicrobial Activity
The antimicrobial potential of triazole derivatives has been well-documented. A study highlighted the effectiveness of similar compounds against various bacterial strains. The mechanism of action often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways .
Table 2: Antimicrobial Efficacy
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
E. coli | 32 µg/mL |
S. aureus | 16 µg/mL |
P. aeruginosa | 64 µg/mL |
Anticancer Activity
Triazole derivatives have also been investigated for their anticancer properties. A study reported that compounds structurally related to 1-(3-Methoxyphenyl)-5-phenyl exhibited cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The mechanism involved apoptosis induction and cell cycle arrest .
Table 3: Cytotoxicity Against Cancer Cell Lines
Cell Line | IC50 (µM) |
---|---|
MCF-7 (Breast Cancer) | 15 |
A549 (Lung Cancer) | 20 |
HeLa (Cervical Cancer) | 25 |
Case Studies
A notable case study involved the synthesis and biological evaluation of a series of triazole derivatives, including the target compound. The study found that these derivatives exhibited varying degrees of anti-inflammatory and antimicrobial activity compared to standard drugs like indomethacin and ampicillin .
Properties
Molecular Formula |
C16H13N3O3 |
---|---|
Molecular Weight |
295.29 g/mol |
IUPAC Name |
1-(3-methoxyphenyl)-5-phenyl-1,2,4-triazole-3-carboxylic acid |
InChI |
InChI=1S/C16H13N3O3/c1-22-13-9-5-8-12(10-13)19-15(11-6-3-2-4-7-11)17-14(18-19)16(20)21/h2-10H,1H3,(H,20,21) |
InChI Key |
XMGXHTNVQLDBSB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=NC(=N2)C(=O)O)C3=CC=CC=C3 |
Origin of Product |
United States |
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